Isodiospyrin

Description

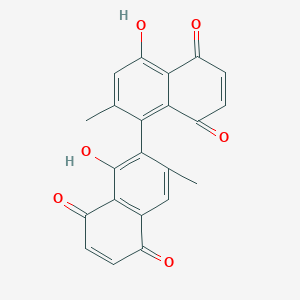

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEOHKZVBKYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174007 | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20175-84-2 | |

| Record name | Isodiospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodiospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISODIOSPYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis of Isodiospyrin in Diospyros Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiospyrin, a dimeric naphthoquinone with significant pharmacological potential, is a characteristic secondary metabolite of several species within the genus Diospyros. Its biosynthesis is of considerable interest for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its polyketide origins to the final oxidative dimerization. While direct enzymatic evidence from Diospyros species remains to be fully elucidated, this document synthesizes the current understanding based on established principles of natural product biosynthesis. Detailed hypothetical experimental protocols are provided to guide future research in this area, along with structured tables for the compilation of quantitative data and graphical representations of the biosynthetic and experimental workflows.

Introduction

The genus Diospyros, belonging to the family Ebenaceae, is a rich source of bioactive secondary metabolites, among which naphthoquinones are particularly prominent. This compound, an asymmetrical dimer of 7-methyljuglone, has been isolated from various Diospyros species, including D. chloroxylon, D. morrisiana, D. piscatoria, and D. usambarensis. This molecule has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. Understanding the biosynthesis of this compound is crucial for optimizing its production through metabolic engineering or synthetic biology approaches, thereby facilitating its further investigation and potential therapeutic application. This guide outlines the proposed biosynthetic pathway of this compound, presents a framework for quantitative analysis, and provides detailed experimental methodologies to facilitate further research.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages: the formation of the monomeric unit, 7-methyljuglone, via the polyketide pathway, followed by the oxidative dimerization of two 7-methyljuglone units to yield this compound.

Stage 1: Biosynthesis of 7-Methyljuglone via the Polyketide Pathway

It is hypothesized that 7-methyljuglone is synthesized by a Type II polyketide synthase (PKS). This pathway commences with a starter unit, likely acetyl-CoA, followed by the sequential addition of five extender units, proposed to be malonyl-CoA. The resulting linear hexaketide chain undergoes a series of cyclization and aromatization reactions to form the naphthalene ring system of 7-methyljuglone.

Isodiospyrin: A Technical Guide on the Bis-Hydroxy-Naphthoquinonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiospyrin, a naturally occurring bis-hydroxy-naphthoquinonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a dimeric naphthoquinone naturally found in various species of the Diospyros plant genus, such as Diospyros morrisiana and Diospyros piscatoria.[1][2] It belongs to the class of bis-hydroxy-naphthoquinonoids and is recognized for its potent biological activities, including anticancer, antibacterial, and antifungal properties.[3] The core of this compound's mechanism of action lies in its ability to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] This document serves as a technical resource, consolidating key data and methodologies related to the study of this compound.

Chemical Structure and Properties

This compound is characterized by an asymmetrical 1,2-binaphthoquinone chromophore. It is an isomer of diospyrin.

Chemical Formula: C₂₂H₁₄O₆

Molecular Weight: 374.34 g/mol

Appearance: Yellow crystalline solid

Biological Activity: Quantitative Data

The biological efficacy of this compound has been quantified against various cell lines and microorganisms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for its anticancer activity and the minimum inhibitory concentration (MIC) values for its antimicrobial effects.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µg/mL) |

| Colon Malignancy | HCT-8 | 14.77 |

| Colon Carcinoma | COLO-205 | 2.24 |

| Lymphocytic Leukemia | P-388 | 0.851 ± 0.050 |

| Nasopharyngeal Carcinoma | KB | 1.81 |

| Hepatoma | HEPA-3B | 1.72 |

| Cervical Cancer | HeLa | 5.55 |

Data sourced from Kuo et al. (1997) and Ting et al. (2003) as cited in an updated review.

Table 2: Antibacterial Activity of this compound (MIC Values)

| Bacterial Group | Organism(s) | MIC Range (µg/mL) |

| Gram-positive bacteria | Various | 0.78 - 50 |

| Gram-negative bacteria | Pseudomonas aeruginosa ATCC 15443 | 50 - 100 |

| Salmonella typhi | 50 - 100 | |

| Mycobacteria | Mycobacterium chelonae | 6.25 - 25 |

Data indicates that this compound is more active against Gram-positive bacteria.[1][2][3]

Table 3: Antifungal Activity of this compound

| Fungal Species | Activity | Concentration |

| Plasmopara viticola | 57.7% growth inhibition | 30 µM |

| Phytophthora obscurans | 81.4% growth inhibition | 30 µM (120-144 hours) |

Data sourced from MedchemExpress, citing Wang et al. (2011).

Mechanism of Action: DNA Topoisomerase I Inhibition

This compound functions as a novel human DNA topoisomerase I (htopo I) inhibitor.[4][5] Unlike camptothecin, a well-known topoisomerase I poison, this compound does not stabilize the covalent complex between the enzyme and DNA.[4][5] Instead, it is believed to bind directly to the enzyme, thereby preventing it from accessing the DNA substrate.[4] This inhibitory action prevents both the DNA relaxation and the kinase activities of htopo I.[3]

Modulation of Signaling Pathways

This compound and its analogues have been shown to interfere with several crucial signal transduction pathways within cancer cells, leading to the inhibition of tumor growth and induction of apoptosis.[1]

NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of immune responses, inflammation, and cell survival.[1] Its dysregulation is common in many cancers. This compound analogues have been demonstrated to inhibit NF-κB activation, thereby promoting apoptosis in tumor cells.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is central to the regulation of cell proliferation and survival.[1]

Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation.[1]

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Pathway

Dysregulation of the Wnt/β-catenin pathway is associated with the development of various cancers.[1]

Caption: Interference of this compound with the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound from Diospyros species

The following is a general protocol for the isolation of this compound from the root of Diospyros species.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered root material of the Diospyros species is subjected to extraction with a suitable organic solvent, such as dichloromethane or hexane, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and further purified. This can be achieved through preparative TLC or by recrystallization from a suitable solvent system to obtain pure this compound crystals.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT-8, COLO-205, etc.) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A control group with no drug is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

References

- 1. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of diospyrin, this compound and bisthis compound from the root of Diospyros piscatoria (Gurke) (Ebenaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

The Core Mechanism of Isodiospyrin: A Technical Guide for Researchers

Abstract

Isodiospyrin, a naturally occurring bis-naphthoquinonoid, has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic action of this compound. The primary focus is its role as a novel human DNA topoisomerase I (htopo I) inhibitor. Unlike conventional topoisomerase poisons, this compound exhibits a distinct mechanism of action by directly binding to the enzyme, thereby preventing both its DNA relaxation and kinase activities. This document details the cytotoxic effects of this compound across various cancer cell lines, outlines the key signaling pathways it modulates, and provides comprehensive experimental protocols for the assays used to elucidate these mechanisms. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound and other naphthoquinone derivatives.

Introduction

This compound is a natural product isolated from plants of the Diospyros genus.[1] It is an asymmetrical dimer of 7-methyljuglone and belongs to the class of bis-naphthoquinonoids.[1] Extensive research has highlighted the cytotoxic properties of this compound against a range of human tumor cell lines, establishing it as a promising candidate for further investigation in cancer therapy.[1] This guide synthesizes the current understanding of this compound's mechanism of action, with a particular emphasis on its interaction with human topoisomerase I and the subsequent induction of apoptosis.

Primary Mechanism of Action: Inhibition of Human Topoisomerase I

The principal molecular target of this compound is human DNA topoisomerase I (htopo I), a critical enzyme involved in regulating DNA topology during replication and transcription.[1] this compound functions as a novel inhibitor of htopo I, distinguishing itself from classic topoisomerase poisons like camptothecin.[1][2]

2.1. Direct Enzyme Binding and Catalytic Inhibition

Binding analyses have revealed that this compound directly interacts with htopo I, rather than intercalating with DNA.[1][2] This direct binding sterically hinders the access of the DNA substrate to the enzyme's active site.[1] Consequently, this compound effectively inhibits the DNA relaxation activity of htopo I.[1][3]

2.2. Antagonism of Camptothecin-Induced DNA Cleavage

While this compound itself does not induce the formation of htopo I-DNA covalent complexes, it actively antagonizes the DNA cleavage mediated by camptothecin.[1][2] This suggests a competitive or allosteric inhibition mechanism at the enzyme level.

2.3. Inhibition of htopo I Kinase Activity

Beyond its impact on DNA relaxation, this compound also potently inhibits the kinase activity of htopo I.[1][2] This inhibition is observed in the absence of DNA and is directed towards substrates such as splicing factor 2/alternate splicing factor.[1] This dual inhibitory action on both the catalytic and kinase functions of htopo I underscores the unique mechanistic profile of this compound.[1][2]

Cytotoxicity and Apoptosis Induction

This compound exhibits significant cytotoxic effects against a variety of human cancer cell lines. This cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death.

3.1. Cancer Cell Line Susceptibility

The cytotoxic activity of this compound has been documented in several cancer cell lines. A summary of the reported IC50 values is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K-562 | Chronic Myelogenous Leukemia | ~5.0-10 | [4][5] |

| HeLa | Cervical Carcinoma | ~2-10 | [4] |

| MCF-7 | Breast Adenocarcinoma | ~7.2 | [5] |

| HL-60 | Acute Myeloblastic Leukemia | Data not consistently available | |

| HCT-8 | Colon Adenocarcinoma | Data not consistently available | |

| COLO-205 | Colon Carcinoma | Data not consistently available | |

| P-388 | Lymphocytic Leukemia | Data not consistently available | |

| KB | Nasopharyngeal Carcinoma | Data not consistently available | |

| HEPA-3B | Hepatoma | Data not consistently available | |

| Note: Specific IC50 values for this compound are not always explicitly reported and can vary between studies. The provided values are estimations based on available literature for Diospyrin and its analogues. |

3.2. Caspase-Mediated Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key executioner caspases. Specifically, the activation of caspase-3 and caspase-8 has been implicated in the apoptotic pathway induced by Diospyrin and its derivatives.

Modulation of Signaling Pathways

While direct evidence for this compound's effects on specific signaling pathways is still emerging, studies on its parent compound, Diospyrin, and other naphthoquinones suggest potential modulation of the NF-κB and Wnt/β-catenin pathways.

4.1. Putative Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

References

Isodiospyrin: A Novel Human DNA Topoisomerase I Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isodiospyrin, a natural product identified as a novel inhibitor of human DNA topoisomerase I (htopo I). This document collates quantitative data, detailed experimental protocols from cited research, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: this compound's Unique Mechanism of Action

This compound, a binaphthoquinone derived from the plant Diospyros morrisiana, exhibits cytotoxic activity against various tumor cell lines.[1] Its primary cellular target is human DNA topoisomerase I, an essential enzyme involved in DNA replication, transcription, and recombination.[1]

Unlike the well-characterized topoisomerase I poison camptothecin, this compound presents a distinct inhibitory mechanism. It does not stabilize the covalent complex between topoisomerase I and DNA, a hallmark of camptothecin's activity.[1] Instead, this compound directly binds to the topoisomerase I enzyme, preventing its access to the DNA substrate.[1] This interaction antagonizes the DNA cleavage induced by camptothecin.[1]

Furthermore, this compound demonstrates a strong inhibitory effect on the kinase activity of topoisomerase I, specifically its ability to phosphorylate splicing factor 2/alternate splicing factor (SF2/ASF), a function independent of its DNA relaxation activity.[1] This dual inhibition of both DNA relaxation and kinase activities highlights this compound as a novel class of topoisomerase I inhibitor.[1]

Quantitative Data

The following tables summarize the key quantitative findings from the primary research on this compound's inhibitory activities.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-8 | Colon | 1.5 |

| COLO-205 | Colon | 2.0 |

| P-388 | Lymphocytic Leukemia | 1.8 |

| KB | Nasopharyngeal Carcinoma | 1.2 |

| HEPA-3B | Hepatoma | 2.5 |

| HeLa | Cervical Carcinoma | 2.2 |

Data extracted from Ting et al. (2003).

Table 2: Inhibition of Human Topoisomerase I Activity by this compound

| Assay | Endpoint | IC50 (µM) |

| Topoisomerase I-mediated DNA Relaxation | Inhibition of supercoiled DNA relaxation | ~ 5 |

| Camptothecin-induced DNA Cleavage | Antagonism of cleavage complex formation | ~ 10 |

| Topoisomerase I Kinase Activity | Inhibition of SF2/ASF phosphorylation | ~ 2 |

Data extracted from Ting et al. (2003).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound as a human DNA topoisomerase I inhibitor.

Topoisomerase I-Mediated DNA Relaxation Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of human topoisomerase I in relaxing supercoiled DNA.

Materials:

-

Purified recombinant human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBluescript)

-

Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin (BSA)

-

This compound (dissolved in DMSO)

-

Camptothecin (as a positive control)

-

Stop Solution: 1% SDS, 10 mM EDTA, and 0.25% bromophenol blue

-

Agarose gel (1%)

-

Ethidium bromide

-

TAE buffer

Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL containing 0.5 µg of supercoiled plasmid DNA in the reaction buffer.

-

Add varying concentrations of this compound or camptothecin to the reaction mixtures. A DMSO control should be included.

-

Initiate the reaction by adding 2 units of purified human topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of the stop solution.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA form.

Camptothecin-Induced Topoisomerase I-Mediated DNA Cleavage Assay

This assay evaluates the effect of this compound on the formation of the covalent topoisomerase I-DNA cleavage complex induced by camptothecin.

Materials:

-

Purified recombinant human topoisomerase I

-

Supercoiled plasmid DNA

-

Reaction Buffer (as described in 3.1)

-

This compound (dissolved in DMSO)

-

Camptothecin

-

Proteinase K

-

SDS (10%)

-

Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

-

TAE buffer

Procedure:

-

Set up reaction mixtures (20 µL) containing 0.5 µg of supercoiled plasmid DNA in the reaction buffer.

-

Add a fixed concentration of camptothecin (e.g., 10 µM) to induce DNA cleavage.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Start the reaction by adding 2 units of human topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add proteinase K to a final concentration of 0.2 mg/mL and incubate at 37°C for another 30 minutes to digest the protein.

-

Analyze the samples by electrophoresis on a 1% agarose gel containing ethidium bromide. The antagonism of camptothecin-induced cleavage is observed as a decrease in the amount of nicked and linear DNA and an increase in the supercoiled form.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on different cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-8, COLO-205, etc.)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a DMSO-treated control group.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Topoisomerase I Kinase Activity Assay

This assay measures the inhibitory effect of this compound on the kinase activity of topoisomerase I towards the splicing factor SF2/ASF.

Materials:

-

Purified recombinant human topoisomerase I

-

Recombinant SF2/ASF protein

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures (20 µL) in kinase buffer containing 1 µg of recombinant SF2/ASF.

-

Add varying concentrations of this compound.

-

Initiate the kinase reaction by adding 2 units of human topoisomerase I and 5 µCi of [γ-³²P]ATP.

-

Incubate the reactions at 30°C for 30 minutes.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the phosphorylation of SF2/ASF using a phosphorimager. Inhibition is indicated by a decrease in the radioactive signal on the SF2/ASF protein band.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cytotoxic Activity of Isodiospyrin Against Cancer Cell Lines

Abstract

This compound, a naturally occurring bis-naphthoquinonoid compound derived from plants of the Diospyros genus, has emerged as a molecule of significant interest in oncology research.[1][2] Its potent cytotoxic activities against a range of cancer cell lines have prompted detailed investigations into its mechanisms of action and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's anticancer properties, focusing on its cytotoxic effects, underlying molecular mechanisms, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects across various human cancer cell lines.[1] Its efficacy is attributed to its ability to inhibit cell growth and induce programmed cell death.

Affected Cancer Cell Lines

Studies have consistently shown that this compound exhibits cytotoxicity against a diverse panel of cancer cell lines. The table below summarizes the cell lines reported to be sensitive to this compound.

| Cell Line | Cancer Type | Reference |

| HCT-8 | Colon Malignancy | [1] |

| COLO-205 | Colon Carcinoma | [1] |

| P-388 | Lymphocytic Leukemia | [1] |

| KB | Nasopharyngeal Carcinoma | [1] |

| HEPA-3B | Hepatoma | [1] |

| HeLa | Cervical Carcinoma | [1] |

Mechanism of Action

The anticancer activity of this compound is multifaceted, involving the inhibition of crucial cellular enzymes and the induction of apoptosis through various signaling cascades.

Inhibition of Human DNA Topoisomerase I

A primary mechanism of action for this compound is its function as a novel human DNA topoisomerase I (htopo I) inhibitor.[2][3] Unlike well-known topoisomerase poisons like camptothecin, which stabilize the enzyme-DNA covalent complex, this compound's mechanism is distinct.[2][4]

-

Direct Binding: this compound directly binds to the htopo I enzyme, not the DNA.[2][3]

-

Access Limitation: This binding is thought to limit the enzyme's access to its DNA substrate, thereby preventing its normal function in DNA relaxation.[2][3]

-

Inhibition of Kinase Activity: Furthermore, this compound strongly inhibits the kinase activity of htopo I towards splicing factor 2/alternate splicing factor (SF2/ASF), a function independent of DNA.[2]

This dual inhibition of both the DNA relaxation and kinase activities of htopo I represents a unique mode of action among topoisomerase inhibitors.[2]

Induction of Apoptosis

This compound and its analogues are potent inducers of apoptosis (programmed cell death) in cancer cells.[1] This is achieved through several interconnected mechanisms:

-

Generation of Reactive Oxygen Species (ROS): As a quinonoid compound, this compound can undergo redox cycling, leading to the production of intracellular ROS.[1] Elevated ROS levels create oxidative stress, which can damage cellular components like DNA and trigger apoptotic pathways.[1]

-

Caspase Activation: The apoptotic process induced by related compounds involves the activation of key executioner enzymes, specifically caspase-3 and caspase-8.[5]

Modulation of Oncogenic Signaling Pathways

This compound and its structural analogues, such as diospyrin, exert their anticancer effects by interfering with critical signal transduction pathways that are often dysregulated in cancer.[1]

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[1] this compound and its analogues have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

References

- 1. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by Isodiospyrin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiospyrin, a naturally occurring bisnaphthoquinonoid compound, and its synthetic analogues have emerged as a promising class of molecules in oncology research. These compounds, primarily derived from plants of the Diospyros genus, exhibit potent cytotoxic effects against a range of cancer cell lines. A primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the mechanisms, quantitative efficacy, and key experimental methodologies related to the pro-apoptotic effects of this compound and its analogues, with a focus on diospyrin and its derivatives.

Core Mechanisms of Apoptosis Induction

This compound and its analogues trigger apoptosis through a multi-faceted approach, engaging several key cellular signaling pathways. Their actions disrupt normal cellular processes, leading to the activation of the cell's intrinsic death machinery.

Key Signaling Pathways Modulated

The anticancer effects of these compounds are attributed to their interference with crucial signal transduction pathways that regulate cell survival and proliferation.[1] Research has demonstrated that diospyrin and its analogues can effectively hinder the activation of pro-survival pathways, thereby promoting apoptosis.[1]

-

Inhibition of Topoisomerase I: this compound has been identified as a novel human DNA topoisomerase I inhibitor. Unlike typical topoisomerase poisons, it does not trap the enzyme-DNA complex but is believed to bind directly to the enzyme, preventing its access to the DNA substrate. This inhibits both the DNA relaxation and kinase activities of topoisomerase I, disrupting DNA replication and repair, and ultimately triggering apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS): A key mechanism for many naturally occurring quinones is the generation of intracellular ROS.[1] Diospyrin and its derivatives have been shown to increase ROS levels within tumor cells. This oxidative stress damages cellular components, including mitochondria, leading to the activation of apoptotic pathways. The cytotoxicity and ROS generation capacity often correlate, with more potent analogues like the diethyl ether derivative (D7) producing higher levels of ROS.

-

Disruption of Cellular Signaling Cascades: Diospyrin and its analogues have been reported to modulate several critical signaling pathways that are often dysregulated in cancer:

-

NF-κB Pathway: By hindering the activation of NF-κB, a key regulator of inflammation and cell survival, these compounds can inhibit tumor growth and overcome resistance to apoptosis.[1]

-

PI3K/Akt/mTOR Pathway: Inhibition of this central pathway, which is crucial for cell growth and proliferation, contributes significantly to the suppression of cancer cell proliferation and the induction of apoptosis.

-

MAPK/ERK Pathway: Modulation of the MAPK/ERK pathway is another mechanism through which these compounds inhibit cancer cell proliferation and trigger apoptosis.

-

The convergence of these mechanisms leads to the activation of the caspase cascade, the central executioners of apoptosis. Studies have confirmed that the apoptosis induced by diospyrin derivatives is mediated by the activation of initiator caspase-8 and effector caspase-3.[3]

Data Presentation: Cytotoxicity of Diospyrin and Analogues

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), representing the concentration required to inhibit cell growth by 50%. The data shows that synthetic modifications to the parent diospyrin molecule can significantly enhance its anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 / GI50 Value (µM) | Notes |

| Diospyrin (D1) | HT-29 | Colon Carcinoma | 33.90 | GI50 value.[4] |

| Acetylamine derivative (4) | HT-29 | Colon Carcinoma | 1.96 | GI50 value, showing significantly increased potency over the parent compound.[4] |

| 8-Hydroxydiospyrin | - | - | 18.37 | IC50 value against PTP1B enzyme, relevant to anticancer activity. |

| Diospyrin Diethyl Ether (D7) | Multiple | Leukemia, Breast, Cervical | Potent | Consistently reported as the most effective derivative (D7>D3>D2>D1).[3] |

| Diospyrin (D1) | Multiple | Leukemia, Breast, Cervical | Least Potent | The parent compound is the least active among the tested derivatives.[3] |

Experimental Protocols: Methodologies for Apoptosis Assessment

A robust assessment of apoptosis induction requires a combination of assays to detect various hallmarks of the process, from early membrane changes to late-stage DNA fragmentation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a primary step to determine the cytotoxic concentration (IC50) of the compounds.

-

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴–1x10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

-

Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This is a standard method to quantify early and late apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[6] Propidium Iodide (PI), a fluorescent nuclear stain, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[7]

-

Protocol Outline:

-

Cell Preparation: Induce apoptosis by treating cells with the test compound. Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Interpretation: Healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[6]

-

Analysis of DNA Fragmentation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or a fluorescent dUTP).[8][9] These labeled ends can then be visualized by microscopy or quantified by flow cytometry.

-

Protocol Outline (for microscopy):

-

Fixation: Fix cells grown on coverslips with 3.7-4% paraformaldehyde for 10-15 minutes at room temperature.[8][10]

-

Permeabilization: Permeabilize the cells with a solution like 0.2-0.25% Triton X-100 in PBS for 15-20 minutes.[8][10]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides for 60 minutes at 37°C in a humidified chamber, protected from light.[8]

-

Detection: If using biotin-dUTP, follow with an incubation of streptavidin-HRP and a substrate like DAB, or a fluorescent streptavidin conjugate.[8]

-

Visualization: Observe the cells under a light or fluorescence microscope. Apoptotic nuclei will be intensely stained.

-

Caspase Activation (Western Blot)

Detecting the cleavage of caspases provides direct evidence of their activation.

-

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting uses antibodies that specifically recognize either the pro-form or the cleaved, active form of a caspase (e.g., caspase-3, -8, -9) or its substrates (e.g., PARP).[2][11][12]

-

Protocol Outline:

-

Lysate Preparation: Treat cells with the compound, harvest, and lyse them in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate ~20 µg of protein per lane on an SDS-polyacrylamide gel.[13]

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk in TBST to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for a cleaved caspase (e.g., cleaved caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a band corresponding to the cleaved caspase indicates apoptosis induction.

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

Isodiospyrin: A Technical Guide to its Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiospyrin, a dimeric naphthoquinone isolated from various Diospyros species, has demonstrated significant antimicrobial properties. This technical guide provides a comprehensive overview of the existing scientific data on the antibacterial and antifungal activities of this compound. It includes a detailed summary of its efficacy against a range of microorganisms, elucidated mechanisms of action, and standardized experimental protocols for in vitro evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has intensified the search for novel antimicrobial compounds from natural sources. Naphthoquinones, a class of secondary metabolites widely distributed in nature, are recognized for their diverse biological activities, including antimicrobial effects. This compound, a prominent member of this class, has been the subject of several studies to evaluate its potential as an antibacterial and antifungal agent. This guide synthesizes the available data to provide a detailed technical understanding of this compound's antimicrobial profile.

Antibacterial Properties of this compound

This compound has been shown to possess a broad spectrum of antibacterial activity, with notable efficacy against Gram-positive bacteria.[1][2]

Quantitative Antibacterial Data

The antibacterial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The available MIC data for this compound against various bacterial strains are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ATCC 6633 | Varies with inoculum concentration | [1] |

| Streptococcus pyogenes | ATCC 12344 | 0.78 - 50 | [1][2] |

| Streptococcus pneumoniae | ATCC 33400 | 0.78 - 50 | [1][2] |

| Mycobacterium tuberculosis | Drug-sensitive and drug-resistant strains | 10 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | ATCC 15443 | 50 - 100 | [1][2] |

| Salmonella typhi | ATCC 6539 | 50 - 100 | [1][2] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium chelonae | ATCC 19977 | 6.25 - 25 | [1][2] |

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound and other related naphthoquinones is the inhibition of DNA gyrase.[3] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By targeting the GyrB subunit of this enzyme, this compound prevents the ATPase activity required for gyrase function.[3] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, suggesting that this compound could be effective against fluoroquinolone-resistant strains.[3]

Figure 1: Proposed antibacterial mechanism of this compound via inhibition of DNA gyrase.

Antifungal Properties of this compound

While research into the antifungal properties of this compound is less extensive than its antibacterial activities, some studies have indicated its potential.

Qualitative Antifungal Data

This compound isolated from the root bark of Diospyros usambarensis has been reported to exhibit antifungal properties.[4] However, specific quantitative data, such as MIC values against common fungal pathogens like Candida or Aspergillus species, are not yet available in the published literature. Naphthoquinones as a class, particularly those from Diospyros species, are known to possess fungicidal activities, suggesting a promising area for future investigation into this compound's specific antifungal spectrum and potency.[5]

Potential Mechanisms of Antifungal Action

The precise mechanism of antifungal action for this compound has not been elucidated. However, the mechanisms of other antifungal naphthoquinones involve the disruption of the fungal cell membrane and the inhibition of essential enzymes.[6] Potential mechanisms could include:

-

Disruption of the Fungal Cell Membrane: Similar to other antifungal agents, this compound may interact with components of the fungal cell membrane, such as ergosterol, leading to increased permeability and cell lysis.[7]

-

Inhibition of Fungal Enzymes: this compound could potentially inhibit key enzymes involved in fungal metabolic pathways, such as those responsible for cell wall synthesis or nucleic acid synthesis.[8]

-

Induction of Oxidative Stress: Naphthoquinones are known to generate reactive oxygen species (ROS), which can cause damage to cellular components and lead to fungal cell death.

Figure 2: Potential antifungal mechanisms of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are standardized protocols for determining the in vitro antibacterial and antifungal activity of compounds like this compound. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[5][9]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution of known concentration

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare the microbial inoculum in the appropriate broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).[10]

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in each well.

-

Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at 35°C for 24-48 hours for fungi.[5]

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Figure 3: Experimental workflow for the Broth Microdilution Method.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[11][12][13]

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks (6 mm in diameter)

-

This compound solution of known concentration

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized microbial suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.[11]

-

Allow the plate to dry for 3-5 minutes.[11]

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known amount of the this compound solution.

-

Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[12]

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature for 24-72 hours for fungi, depending on the organism.[12]

-

-

Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12]

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

-

Conclusion

This compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria, through the inhibition of DNA gyrase. While its antifungal potential has been noted, further research is required to quantify its efficacy and elucidate the specific mechanisms of action against fungal pathogens. The standardized protocols provided in this guide offer a framework for the continued investigation of this compound and other natural products as potential sources of new antimicrobial drugs. The unique mechanism of antibacterial action positions this compound as a compound of interest for further development, especially in the context of combating antibiotic resistance.

References

- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. njccwei.com [njccwei.com]

- 10. The Genus Diospyros: A Review of Novel Insights into the Biological Activity and Species of Mozambican Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. m.youtube.com [m.youtube.com]

Pharmacological Profile of Isodiospyrin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiospyrin is a naturally occurring asymmetric binaphthoquinone primarily isolated from the plants of the Diospyros genus, such as Diospyros morrisiana. As a member of the naphthoquinone class of compounds, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, cytotoxic and antimicrobial properties, and available toxicological data. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Mechanism of Action: A Novel DNA Topoisomerase I Inhibitor

The primary mechanism of anticancer action for this compound has been identified as the inhibition of human DNA topoisomerase I (htopo I). Unlike camptothecin, a well-known topoisomerase I poison, this compound does not stabilize the covalent complex between the enzyme and DNA. Instead, it is believed to inhibit the enzyme through direct binding, which in turn limits the access of topoisomerase I to its DNA substrate. This inhibitory action prevents the relaxation of supercoiled DNA, a critical process for DNA replication and transcription.

Furthermore, this compound has been shown to antagonize the DNA cleavage induced by camptothecin, suggesting a different mode of interaction with the topoisomerase I enzyme. In addition to its effect on DNA relaxation, this compound also demonstrates a strong inhibitory effect on the kinase activity of human topoisomerase I towards splicing factor 2/alternate splicing factor, independent of the presence of DNA.

Pharmacological Activities

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is attributed to its role as a topoisomerase I inhibitor, which disrupts normal cellular processes and can lead to apoptosis.

| Cell Line | Cancer Type | Activity | Reference |

| HCT-8 | Colon Malignancy | Significant Cytotoxicity | |

| COLO-205 | Colon Carcinoma | Significant Cytotoxicity | |

| P-388 | Lymphocytic Leukemia | Significant Cytotoxicity | |

| KB | Nasopharyngeal Carcinoma | Significant Cytotoxicity | |

| HEPA-3B | Hepatoma | Significant Cytotoxicity | |

| HeLa | Cervical Carcinoma | Significant Cytotoxicity |

Antimicrobial Activity

This compound also exhibits a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi. The minimum inhibitory concentrations (MICs) have been determined for several microorganisms.

| Microorganism | Type | MIC Range (µg/mL) | Reference |

| Gram-positive bacteria | Bacteria | 0.78 - 50 | |

| Pseudomonas aeruginosa ATCC 15443 | Bacteria | 50 - 100 | |

| Salmonella typhi | Bacteria | 50 - 100 | |

| Mycobacterium chelonae | Bacteria | 6.25 - 25 | |

| Phytophthora obscurans | Fungus | 81.4% growth inhibition at 30 µM | |

| Plasmopara viticola | Fungus | 57.7% antifungal activity at 30 µM |

Signaling Pathway Interactions (Putative)

While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, related naphthoquinones, such as its isomer diospyrin, have been suggested to interfere with key cancer-related pathways. These potential interactions warrant further investigation for this compound.

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Some natural products are known to inhibit this pathway, but the specific role of this compound has not been elucidated.

-

NF-κB Pathway: The NF-κB signaling pathway is crucial in inflammation and cell survival, and its dysregulation is implicated in cancer. Inhibition of NF-κB activation has been observed with some naphthoquinones.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and in-vivo toxicological data for this compound are not extensively documented in publicly available literature. However, general toxicological properties of the broader class of naphthoquinones have been studied. Naphthoquinones are known to exert toxicity through mechanisms such as redox cycling and the generation of reactive oxygen species (ROS), which can lead to cellular damage. Further research is required to determine the specific ADME and toxicological profile of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound's pharmacological activity.

DNA Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, EDTA, and BSA).

-

Incubation: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should also be prepared. Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%).

-

Visualization: After electrophoresis, stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the assessment of topoisomerase I activity and its inhibition by this compound.

Camptothecin-Induced DNA Cleavage Assay

This assay is performed to investigate whether a compound can antagonize the DNA cleavage induced by a known topoisomerase I poison like camptothecin.

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing a radiolabeled DNA substrate, human topoisomerase I, and camptothecin.

-

Addition of Test Compound: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at a specified temperature and for a set duration to allow for the formation of cleavage complexes.

-

Reaction Termination and Protein Digestion: Stop the reactions and digest the protein component (topoisomerase I) using a protease (e.g., proteinase K).

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography to assess the extent of DNA cleavage and the antagonistic effect of this compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a promising natural product with a unique mechanism of action as a human DNA topoisomerase I inhibitor. Its demonstrated cytotoxic and antimicrobial activities suggest its potential for further development as a therapeutic agent. However, several knowledge gaps need to be addressed. Future research should focus on:

-

Elucidating the precise binding site of this compound on human topoisomerase I.

-

Investigating the direct effects of this compound on key cancer-related signaling pathways, such as Wnt/β-catenin and NF-κB.

-

Conducting comprehensive in-vitro and in-vivo ADME and toxicology studies to establish a complete safety and pharmacokinetic profile.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential and minimize potential toxicity.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound's pharmacological properties and its potential as a novel therapeutic agent.

Isodiospyrin: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Isodiospyrin, a naturally occurring bis-naphthoquinone, has garnered significant scientific interest for its diverse biological activities, positioning it as a compelling scaffold for drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer and antibacterial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development.

Core Biological Activities and Mechanisms of Action

This compound, an asymmetrical dimer of 7-methyljuglone, is primarily isolated from plants of the Diospyros genus.[1] Its bioactivity is largely attributed to its quinonoid structure, which facilitates redox cycling and interaction with key cellular enzymes. The principal activities investigated are anticancer and antibacterial, with distinct mechanisms of action.

Anticancer Activity

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines, including colon carcinoma (HCT-8, COLO-205), lymphocytic leukemia (P-388), nasopharyngeal carcinoma (KB), hepatoma (HEPA-3B), and cervical carcinoma (HeLa).[1] The anticancer effects are primarily mediated through two mechanisms:

-

Inhibition of Human DNA Topoisomerase I: this compound acts as a novel human DNA topoisomerase I (htopo I) inhibitor.[2][3] Unlike classic poisons like camptothecin, which stabilize the enzyme-DNA covalent complex, this compound binds directly to the enzyme itself. This prevents htopo I from accessing and relaxing supercoiled DNA, thereby disrupting DNA replication and transcription.[2][3][4]

-

Generation of Reactive Oxygen Species (ROS): Similar to other quinonoid compounds, this compound is believed to undergo redox cycling within the cell. This process generates substantial amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules like DNA, lipids, and proteins, and ultimately triggering apoptosis.[1]

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity, with notable potency against Gram-positive bacteria and Mycobacterium species. The primary mechanism for its antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and maintenance of DNA topology. This compound is proposed to bind to the N-terminal domain of the GyrB subunit, near the ATPase active site, disrupting the enzyme's supercoiling function.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data available for this compound and its close structural analogs, providing a basis for understanding its SAR.

Anticancer Activity

Table 1: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 8'-hydroxythis compound | KB | Nasopharyngeal Carcinoma | 2.27 |

| 8'-hydroxythis compound | HepG2 | Hepatocellular Carcinoma | 8.0 |

Data sourced from reference[5]. The IC50 is the concentration required to inhibit cell growth by 50%.

Antibacterial Activity

Quantitative data for the antibacterial activity of this compound is more extensive, allowing for direct SAR comparisons with its isomers and oligomers.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds

| Compound | Bacterial Group/Species | MIC Range (µg/mL) |

| This compound | Gram-positive bacteria | 0.78 - 50 |

| Pseudomonas aeruginosa | 50 - 100 | |

| Salmonella typhi | 50 - 100 | |

| Mycobacterium chelonae | 6.25 - 25 | |

| Diospyrin (isomer) | Gram-positive bacteria | 1.56 - 50 |

| Salmonella typhi | 25 - 100 | |

| Mycobacterium chelonae | 25 - 100 | |

| Bisthis compound (tetramer) | Various bacteria | 300 - 400 |

Data sourced from reference[6]. This compound is noted to be more active than its racemic isomer, diospyrin. The significantly higher MIC for the tetrameric bisthis compound suggests that the dimeric structure is optimal for antibacterial activity.

Visualizing Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms of action and experimental workflows relevant to this compound SAR studies.

Caption: Contrasting mechanisms of Topoisomerase I inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. CancerHSP: anticancer herbs database of systems pharmacology [tcmsp-e.com]

A Technical Deep Dive into the Therapeutic Promise of Isodiospyrin

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiospyrin, a naturally occurring bis-naphthoquinone primarily isolated from plants of the Diospyros genus, has emerged as a molecule of significant interest in the field of therapeutic research. Possessing a range of biological activities, its potential as an anticancer and anti-inflammatory agent is of particular note. This technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action, quantitative data from preclinical studies, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

This compound is an asymmetrical dimer of 7-methyljuglone and has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action is the inhibition of human DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] Unlike camptothecin, a well-known topoisomerase I poison, this compound does not stabilize the enzyme-DNA covalent complex but is believed to inhibit the enzyme's activity through a different mechanism.[2] This unique mode of action positions this compound as a promising candidate for the development of novel anticancer therapies. Furthermore, emerging evidence suggests that the broader class of diospyrin analogues possesses anti-inflammatory properties, indicating a wider therapeutic potential for this compound.

Anticancer Activity

This compound has been shown to exhibit significant cytotoxicity against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-8 | Colon Malignancy | Data not available | [1] |

| COLO-205 | Colon Carcinoma | Data not available | [1] |

| P-388 | Lymphocytic Leukemia | Data not available | [1] |

| KB | Nasopharyngeal Carcinoma | Data not available | [1] |

| HEPA-3B | Hepatoma | Data not available | [1] |

| HeLa | Cervical Carcinoma | Data not available | [1] |

Note: While multiple sources cite the significant cytotoxicity of this compound against these cell lines, specific IC50 values from the primary literature were not available in the conducted search.

Mechanism of Action: Inhibition of Human DNA Topoisomerase I

The primary characterized mechanism of action for this compound's anticancer activity is its inhibition of human DNA topoisomerase I (htopo I).[2]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

A standard method to assess the inhibitory effect of a compound on topoisomerase I is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Materials:

-

Human DNA Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Solution: 1% SDS, 10 mM EDTA, and 0.25 µg/µL bromophenol blue.

-

Agarose gel (1%) containing ethidium bromide (0.5 µg/mL)

-

Electrophoresis buffer (e.g., 1x TAE)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

Assay Buffer

-

Supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound or vehicle control (DMSO)

-

Human DNA Topoisomerase I (e.g., 1-2 units)

-

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of the Stop Solution.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the supercoiled and relaxed DNA forms are adequately separated.

-

Visualize the DNA bands under UV light and capture the image.

-

Analyze the results: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Modulation of Signaling Pathways

While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, studies on the broader class of diospyrin and its analogues suggest potential interactions with key cancer-related pathways, including Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB. It is important to note that the following pathways are implicated for diospyrin and its analogues, and further research is required to confirm the specific effects of this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

References

Isodiospyrin: A Technical Guide for Researchers

CAS Number: 20175-84-2[1][2][3]

Chemical Structure:

-

IUPAC Name: 5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione

-

SMILES: CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C(C=C(C4=C3C(=O)C=CC4=O)O)C)O

-

InChI Key: OEEOHKZVBKYMBA-UHFFFAOYSA-N[3]

Introduction

Isodiospyrin is a naturally occurring dimeric naphthoquinone that has garnered significant interest within the scientific community for its diverse biological activities.[4] Primarily recognized as a human DNA topoisomerase I inhibitor, it exhibits promising anticancer, antibacterial, and antifungal properties.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activities, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 233 °C | [2] |

| Boiling Point | 712.0 ± 60.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 398.3 ± 29.4 °C | [1] |

| pKa | 5.66 ± 0.20 (Predicted) | [2] |

Biological Activity and Mechanism of Action